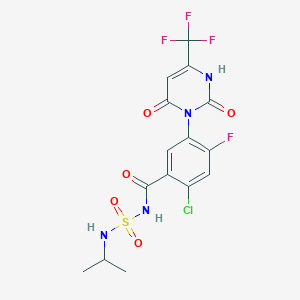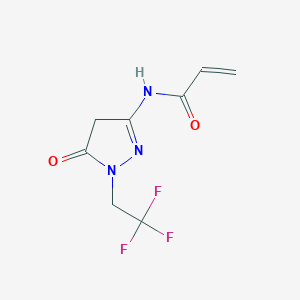
3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one is a compound that features both acrylamido and trifluoroethyl groups attached to a pyrazolinone core. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one typically involves the reaction of 3-amino-2-pyrazolin-5-one with acryloyl chloride and 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The acrylamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acrylamido group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolinone ring.
Reduction: Amine derivatives.
Substitution: Substituted acrylamido derivatives.
科学研究应用
3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with unique properties.
作用机制
The mechanism of action of 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the acrylamido group can form covalent bonds with nucleophilic sites on enzymes or receptors. This dual functionality allows the compound to modulate various biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-4-one
- 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-3-one
Uniqueness
Compared to similar compounds, 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one exhibits unique reactivity due to the position of the trifluoroethyl group on the pyrazolinone ring. This positional difference influences the compound’s chemical behavior and biological activity, making it a valuable subject for further research.
属性
CAS 编号 |
27204-98-4 |
|---|---|
分子式 |
C8H8F3N3O2 |
分子量 |
235.16 g/mol |
IUPAC 名称 |
N-[5-oxo-1-(2,2,2-trifluoroethyl)-4H-pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C8H8F3N3O2/c1-2-6(15)12-5-3-7(16)14(13-5)4-8(9,10)11/h2H,1,3-4H2,(H,12,13,15) |
InChI 键 |
GANVDPNMFJGNLM-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)NC1=NN(C(=O)C1)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


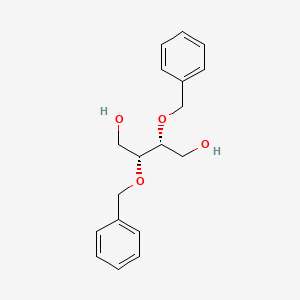
![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)

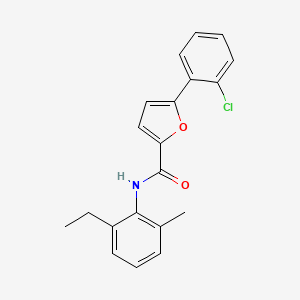


![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)




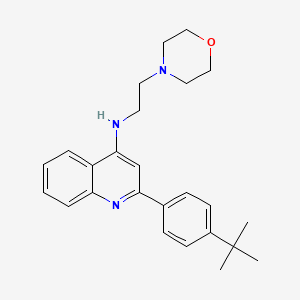
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
